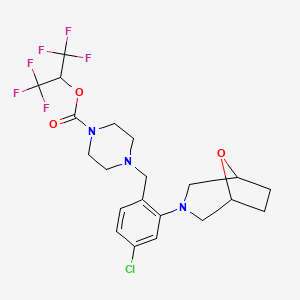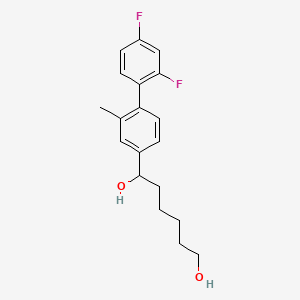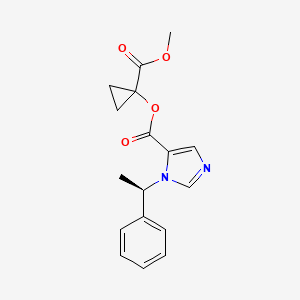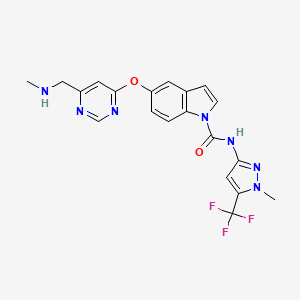
Acrizanib
Descripción general
Descripción
Acrizanib es un inhibidor de la tirosina quinasa de molécula pequeña que se dirige específicamente al receptor 2 del factor de crecimiento endotelial vascular (VEGFR2). Se ha investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades oculares caracterizadas por neovascularización patológica, como la degeneración macular asociada a la edad neovascular .
Mecanismo De Acción
Acrizanib ejerce sus efectos uniéndose específicamente al dominio intracelular de VEGFR2. Esta unión inhibe la fosforilación de VEGFR2, bloqueando así las vías de señalización aguas abajo involucradas en la angiogénesis. Al inhibir múltiples sitios de fosforilación de VEGFR2, this compound reduce eficazmente la neovascularización patológica y las complicaciones asociadas .
Compuestos similares:
Ranibizumab: Un biológico anti-VEGF utilizado para tratar la degeneración macular asociada a la edad neovascular.
Aflibercept: Otro agente anti-VEGF con aplicaciones similares.
Bevacizumab: Un anticuerpo monoclonal que inhibe VEGF y se utiliza en varios tratamientos oculares y oncológicos.
Singularidad de this compound: this compound es único en su capacidad de administrarse tópicamente, a diferencia de otros agentes anti-VEGF que requieren inyecciones intravítreas. Este método de administración no invasivo ofrece una ventaja significativa en términos de comodidad y cumplimiento del paciente .
Safety and Hazards
Safety data indicates that Acrizanib should be handled with appropriate protective equipment, including safety goggles with side-shields, protective gloves, and impervious clothing . It’s also noted that 21 of 46 patients treated with this compound developed a reversible corneal haze during the treatment course .
Análisis Bioquímico
Biochemical Properties
Acrizanib interacts with VEGFR2, a key enzyme involved in angiogenesis . By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways . This interaction plays a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has shown promising results in reducing pathological neovascularization, inflammation, and vascular leakage . In VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound blunted angiogenic events such as proliferation, migration, and tube formation . These effects indicate this compound’s potential efficacy against pathological angiogenesis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees and the activation of its downstream signal pathways in VEGF-treated HUVECs . This inhibition disrupts the normal functioning of VEGFR2, thereby suppressing angiogenesis .
Temporal Effects in Laboratory Settings
Studies have shown that this compound has a potentially favorable safety profile, with no considerable impact on physiological angiogenesis and retinal thickness .
Dosage Effects in Animal Models
In animal models, this compound has shown a 99% inhibitory effect following three times daily dosing as a 1% suspension in the mouse CNV model
Metabolic Pathways
Given its mechanism of action, it is likely that this compound interacts with the metabolic pathways involving VEGFR2 .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to areas of the cell where VEGFR2 is present .
Subcellular Localization
Given its interaction with VEGFR2, it is likely that this compound is localized to areas of the cell where VEGFR2 is present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Acrizanib se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la formación de la estructura central, seguida de la introducción de varios grupos funcionales. Los pasos clave incluyen:
- Formación del anillo de pirazol.
- Introducción del grupo trifluorometil.
- Acoplamiento con la porción de indol.
- Funcionalización final para obtener el compuesto deseado .
Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. El proceso también implica estrictas medidas de control de calidad para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Acrizanib sufre diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.
Sustitución: This compound puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos funcionalizados .
Aplicaciones Científicas De Investigación
Química: Acrizanib sirve como un compuesto modelo para estudiar los inhibidores de la tirosina quinasa y sus propiedades químicas.
Biología: Se utiliza en la investigación para comprender el papel de VEGFR2 en la angiogénesis y los procesos biológicos relacionados.
Medicina: this compound se investiga por su potencial terapéutico en el tratamiento de enfermedades oculares, particularmente las que implican neovascularización patológica.
Industria: Las propiedades únicas del compuesto lo hacen valioso para desarrollar nuevos productos farmacéuticos y agentes terapéuticos .
Comparación Con Compuestos Similares
Ranibizumab: An anti-VEGF biologic used to treat neovascular age-related macular degeneration.
Aflibercept: Another anti-VEGF agent with similar applications.
Bevacizumab: A monoclonal antibody that inhibits VEGF and is used in various ocular and oncological treatments.
Uniqueness of Acrizanib: this compound is unique in its ability to be administered topically, unlike other anti-VEGF agents that require intravitreal injections. This non-invasive delivery method offers a significant advantage in terms of patient comfort and compliance .
Propiedades
IUPAC Name |
5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIHPLVWOUDMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229453-99-9 | |
| Record name | Acrizanib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrizanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16081 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACRIZANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Acrizanib interact with its target and what are the downstream effects?
A1: this compound acts as a small molecule inhibitor specifically targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [, ]. It achieves this by inhibiting the multisite phosphorylation of VEGFR2 to varying degrees. This inhibition disrupts the activation of downstream signaling pathways in endothelial cells, ultimately hindering angiogenesis [].
Q2: What is the evidence for this compound's efficacy in treating ocular neovascularization?
A2: Studies using mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) demonstrated this compound's promising results in reducing pathological neovascularization, inflammation, and vascular leakage []. Additionally, in VEGF-treated human umbilical vein endothelial cells (HUVECs), this compound effectively blunted angiogenesis by decreasing proliferation, migration, and tube formation []. These findings suggest its potential as a therapeutic agent for ocular vascular diseases.
Q3: How does topical ocular delivery of this compound benefit patients compared to existing treatments?
A3: Current standard treatments for neovascular age-related macular degeneration often involve physician-administered intravitreal injections []. The development of this compound specifically designed for topical ocular delivery offers a significant advantage by enabling patient self-administration []. This noninvasive approach has the potential to increase patient comfort and treatment adherence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


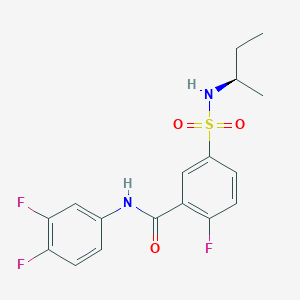
![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)
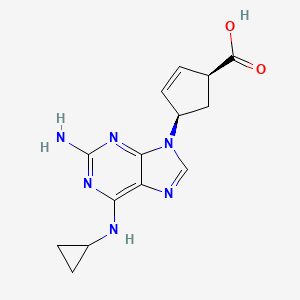


![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)

![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
